molecular formula C22H27N3O5 B15339708 Eserine salicylate

Eserine salicylate

Cat. No.: B15339708
M. Wt: 413.5 g/mol
InChI Key: HZOTZTANVBDFOF-LDCKTULKSA-N
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Description

. It is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This compound has significant applications in medicine, particularly in the treatment of glaucoma and anticholinergic toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eserine salicylate can be synthesized through the reaction of physostigmine with salicylic acid. The reaction typically involves heating the two compounds in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from the Calabar bean followed by chemical modification to form the salicylate derivative. This process requires careful control of reaction conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Eserine salicylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions typically involve the replacement of a functional group in the molecule with another group, often using nucleophiles or electrophiles.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific conditions used.

  • Reduction Products: Reduction reactions can produce reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substitution reactions can result in the formation of analogs with altered chemical properties.

Scientific Research Applications

Eserine salicylate has a wide range of applications in scientific research, including:

  • Medicine: It is used in the treatment of glaucoma by reducing intraocular pressure and in the management of anticholinergic toxicity by restoring normal neurotransmitter levels.

  • Neuroscience: this compound is used to study the role of acetylcholine in neural signaling and to investigate the mechanisms of cholinergic neurotransmission.

  • Pharmacology: It serves as a tool compound in drug discovery and development, particularly in the search for new cholinesterase inhibitors.

  • Toxicology: this compound is used in toxicological studies to assess the effects of cholinesterase inhibitors and to develop antidotes for poisoning.

Mechanism of Action

Eserine salicylate exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly useful in conditions where there is a deficiency of acetylcholine, such as in glaucoma and anticholinergic toxicity.

Molecular Targets and Pathways Involved:

  • Acetylcholinesterase (AChE): The primary target of this compound is AChE, which is involved in the hydrolysis of acetylcholine.

  • Cholinergic Pathways: By increasing acetylcholine levels, this compound affects cholinergic pathways, which are critical for various physiological functions, including muscle contraction, heart rate regulation, and cognitive processes.

Comparison with Similar Compounds

  • Donepezil: Used in the treatment of Alzheimer's disease.

  • Rivastigmine: Another Alzheimer's disease medication.

  • Galantamine: Also used for Alzheimer's disease and dementia.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid

InChI

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13?,15-;/m0./s1

InChI Key

HZOTZTANVBDFOF-LDCKTULKSA-N

Isomeric SMILES

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O

solubility

>62 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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